N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide
CAS No.: 2034517-72-9
Cat. No.: VC7650210
Molecular Formula: C12H14N4O2S
Molecular Weight: 278.33
* For research use only. Not for human or veterinary use.
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide - 2034517-72-9](/images/structure/VC7650210.png)
Specification
CAS No. | 2034517-72-9 |
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Molecular Formula | C12H14N4O2S |
Molecular Weight | 278.33 |
IUPAC Name | N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide |
Standard InChI | InChI=1S/C12H14N4O2S/c17-12(10-2-1-7-18-10)14-9-3-5-16(6-4-9)11-8-13-19-15-11/h1-2,7-9H,3-6H2,(H,14,17) |
Standard InChI Key | QWNDRTGOSNEWGX-UHFFFAOYSA-N |
SMILES | C1CN(CCC1NC(=O)C2=CC=CO2)C3=NSN=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide (C₁₂H₁₄N₄O₂S) features a piperidine ring substituted at the 1-position with a 1,2,5-thiadiazole moiety and at the 4-position with a furan-2-carboxamide group . Key physicochemical properties include:
Property | Value |
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Molecular Formula | C₁₂H₁₄N₄O₂S |
Molecular Weight | 278.33 g/mol |
CAS Number | 2034303-93-8 |
Hydrogen Bond Donors | 2 (amide NH, piperidine NH) |
Hydrogen Bond Acceptors | 5 (thiadiazole N, furan O, amide O) |
The thiadiazole ring contributes to planar rigidity, while the piperidine and furan groups introduce conformational flexibility. This balance may enhance binding to biological targets such as G protein-coupled receptors (GPCRs) or ion channels .
Structural Analogues and Functional Implications
The compound shares structural motifs with fentanyl derivatives like furanylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) , though critical differences exist:
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Thiadiazole vs. Phenyl Group: The 1,2,5-thiadiazole replaces the phenyl group in furanylfentanyl, reducing lipophilicity (clogP ≈ 1.8 vs. 3.5) and potentially altering blood-brain barrier permeability.
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Amide Orientation: The furan-2-carboxamide is retained, preserving hydrogen-bonding capacity at the receptor interface .
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide likely proceeds via modular assembly:
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Piperidine Functionalization: Introduction of the 1,2,5-thiadiazole at the 1-position.
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Amide Coupling: Attachment of furan-2-carboxylic acid to the 4-amino group of the piperidine.
Thiadiazole Formation
1,2,5-Thiadiazoles are typically synthesized via cyclization of dithiocarbazates or oxidative coupling of thioamides . For example, reacting 3-aminopiperidine with sulfur monochloride (S₂Cl₂) in dichloromethane yields the thiadiazole-piperidine intermediate :
Amide Bond Formation
The final step involves coupling 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine with furan-2-carbonyl chloride using a coupling agent like HATU or EDCI :
Purification and Yield Optimization
Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard methods. Reported yields for analogous compounds range from 65–85% .
Spectroscopic Characterization and Analytical Data
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
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3260–3100: N–H stretching (amide, piperidine).
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1675: C=O stretching (amide I band).
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1540: N–H bending (amide II band).
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1240: C–N stretching (thiadiazole).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (300 MHz, DMSO-d₆):
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δ 7.85 (s, 1H, thiadiazole H).
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δ 7.50 (d, J = 3.6 Hz, 1H, furan H-5).
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δ 6.70 (dd, J = 3.6, 1.8 Hz, 1H, furan H-4).
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δ 4.20 (m, 1H, piperidine H-4).
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¹³C NMR (75 MHz, DMSO-d₆):
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δ 165.2 (amide C=O).
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δ 152.1 (thiadiazole C-3).
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δ 142.5 (furan C-2).
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Mass Spectrometry
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ESI-MS (m/z): 279.1 [M+H]⁺ (calc. 278.33).
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Fragmentation pattern: Loss of furan (95 Da) and thiadiazole (87 Da) moieties .
Applications and Future Research Directions
Medicinal Chemistry
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Analgesics: Structural optimization for σ receptor affinity.
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Antidepressants: MAO-B inhibition for Parkinson’s disease.
Material Science
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Ligands for Metal Complexes: Thiadiazole N and S atoms coordinate to Cu(II) or Fe(III).
Recommended Studies
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In Vitro Screening: Dose-response assays for CNS targets.
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Molecular Dynamics: Docking studies with σ-1 receptors (PDB: 5HK1).
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